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This guide provides a comprehensive overview of the key studies involving the dual leucine

zipper kinase (DLK) inhibitor, GDC-0134, with a focus on enabling the verification of published

results. GDC-0134 was investigated as a potential therapeutic agent for amyotrophic lateral

sclerosis (ALS).[1][2][3] Although its development for ALS was discontinued due to an

unfavorable safety profile, the data generated from its clinical and preclinical evaluations

remain valuable for understanding the role of the DLK pathway in neurodegenerative diseases.

[1][2][4]

Preclinical Rationale: Targeting the DLK Pathway
GDC-0134 is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor

of DLK.[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is

involved in neuronal apoptosis and axon degeneration following injury.[1][2] Preclinical

evidence supporting the therapeutic potential of DLK inhibition came from studies in various

animal models, including the superoxide dismutase 1 (SOD1) mouse model of ALS.[1][3] In a

transgenic ALS mouse model (SOD1G93A), conditional knockout of DLK was shown to protect

motor neurons and extend survival, providing a strong rationale for investigating a DLK inhibitor

in patients with ALS.[1][5]

Clinical Investigation: A Phase 1 Study in ALS
Patients
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A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety,

tolerability, and pharmacokinetics of GDC-0134 in patients with ALS.[1][2] The study consisted

of three parts: a Single-Ascending Dose (SAD) stage, a Multiple-Ascending Dose (MAD) stage,

and an Open-Label Extension (OLE) stage.[1][2]

Key Findings and Quantitative Data
The study enrolled 49 patients.[2][4] While GDC-0134 was generally well-tolerated in the SAD

and MAD stages, the OLE stage revealed significant safety concerns that led to the

discontinuation of the drug's development for ALS.[1][2][4]

Pharmacokinetics of GDC-0134

GDC-0134 exhibited dose-proportional exposure with a median half-life of approximately 84

hours.[2][4]

Stage Dose
Cmax (ng/mL,
Mean ± SD)

AUC (ng·h/mL,
Mean ± SD)

T1/2 (hours,
Median)

SAD

Data not fully

provided in

publication

Data not fully

provided in

publication

Data not fully

provided in

publication

~84

MAD

Data not fully

provided in

publication

Data not fully

provided in

publication

Data not fully

provided in

publication

~84

Note: Detailed Cmax and AUC values for each dose cohort were not explicitly provided in the

primary publication. The pharmacokinetic profiles were presented graphically.

Safety and Tolerability

No serious adverse events (SAEs) were reported in the SAD and MAD stages.[2][4] However,

three drug-related SAEs occurred in the OLE stage.[2][4]
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Stage
Most Common Adverse
Events (≥20% of patients)

Serious Adverse Events
(Drug-Related)

SAD
Headache, falls, occult blood

in stool
None

MAD Falls, fatigue None

OLE
Data not fully provided in

publication

Thrombocytopenia (Grade 3),

Dysesthesia (Grade 3), Optic

ischemic neuropathy (Grade 4)

Experimental Protocols
To facilitate the verification of the GDC-0134 study findings, detailed methodologies for the key

experiments are provided below.

Phase 1 Clinical Trial Protocol (NCT02655614)[1][2][5]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, single- and

multiple-ascending dose study with an open-label extension.

Participant Population: Patients with a diagnosis of possible, laboratory-supported probable,

probable, or definite ALS.

Key Inclusion Criteria:

Age 18 years or older.

Upright forced vital capacity (FVC) of at least 50% of predicted.

Ability to provide informed consent.

Key Exclusion Criteria:

Use of certain medications within a specified timeframe before the study.

Presence of other significant medical conditions.
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Treatment Administration:

SAD Stage: Single oral doses of GDC-0134 or placebo.

MAD Stage: Daily oral doses of GDC-0134 or placebo for 28 days.

OLE Stage: Open-label GDC-0134 for up to 48 weeks.

Pharmacokinetic Assessment:

Serial blood samples were collected at pre-defined time points after dosing.

Plasma concentrations of GDC-0134 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Pharmacokinetic parameters (Cmax, AUC, T1/2) were calculated using non-compartmental

analysis.

Safety Assessment:

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

Regular physical and neurological examinations.

Laboratory safety tests (hematology, clinical chemistry).

Ophthalmological examinations.

Biomarker Analysis:

Plasma neurofilament light chain (NFL) levels were measured using a high-sensitivity

immunoassay.[5]

Preclinical Animal Model (DLK Conditional Knockout
Mice)
While specific GDC-0134 efficacy studies in the SOD1G93A model are not detailed in the

primary clinical trial publication, the methodology for the DLK conditional knockout (cKO) mice
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referenced in the paper provides a basis for replicating the foundational preclinical work.

Animal Model: Mice with a conditional knockout of the DLK gene (Map3k12).

Experimental Procedure (as inferred from related studies):

Induction of DLK knockout: Administration of tamoxifen to induce Cre-recombinase activity

and excise the floxed DLK alleles in specific neuronal populations.

Neuronal Injury Model: Introduction of a neuronal injury, such as sciatic nerve crush or optic

nerve crush, to activate the DLK-JNK pathway.

Outcome Measures:

Assessment of neuronal survival and axon regeneration through histological analysis.

Measurement of JNK pathway activation via Western blotting for phosphorylated c-Jun.

Behavioral assessments relevant to the injury model.

Measurement of plasma NFL levels.

Visualizing the Mechanisms and Workflows
To further clarify the scientific underpinnings and experimental processes, the following

diagrams are provided.
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Caption: The DLK-JNK signaling pathway in neuronal injury.
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Caption: Workflow of the GDC-0134 Phase 1 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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